molecular formula C21H19Cl2N3O3S2 B2594344 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 477568-66-4

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2594344
CAS RN: 477568-66-4
M. Wt: 496.42
InChI Key: IZNRWLFOIHUORE-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as DTTB, is a chemical compound with potential therapeutic applications in the treatment of various diseases. DTTB is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for drug development.

Scientific Research Applications

Molecular Interaction and Receptor Binding

One study investigated the molecular interaction of a closely related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method and conformational analysis, the study proposed pharmacophore models for CB1 receptor ligands and conducted 3D-quantitative structure-activity relationship (QSAR) models to understand the binding interactions with the receptor, which is significant for the design of new cannabinoid receptor antagonists or inverse agonists (Shim et al., 2002).

Synthesis and Biological Activities

Research on new pyridine derivatives, including a process to synthesize 2-(p-aminophenylsulfonamido) substituted benzothiazoles, has shown that these compounds exhibit antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Anticancer Properties

Another area of application is the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. Such compounds have been found to exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Anti-acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity have shown promising results. These compounds could be significant in the development of treatments for conditions such as Alzheimer's disease, highlighting the importance of such research in addressing neurological disorders (Sugimoto et al., 1990).

Antimicrobial Activity

Further research into the synthesis of new pyridine derivatives has revealed the potential for considerable antibacterial activity, underscoring the ongoing need for new antimicrobial agents in combating resistant bacterial strains (Patel & Agravat, 2009).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3S2/c22-15-6-9-17(18(23)12-15)19-13-30-21(24-19)25-20(27)14-4-7-16(8-5-14)31(28,29)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNRWLFOIHUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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